molecular formula C7H11NO3 B14871562 Methyl ((3-oxocyclobutyl)methyl)carbamate

Methyl ((3-oxocyclobutyl)methyl)carbamate

Cat. No.: B14871562
M. Wt: 157.17 g/mol
InChI Key: HROZDGQIBCKJTK-UHFFFAOYSA-N
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Description

Methyl ((3-oxocyclobutyl)methyl)carbamate is an organic compound with a unique structure that includes a carbamate group attached to a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl ((3-oxocyclobutyl)methyl)carbamate typically involves the reaction of a cyclobutanone derivative with a methyl carbamate. One common method includes the use of a nucleophile to react with carbonylimidazolide in water, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .

Industrial Production Methods: In industrial settings, the synthesis of carbamates often involves the use of dimethyl carbonate as a carbamoylating agent. This method is environmentally friendly and avoids the use of hazardous materials like phosgene . The reaction typically proceeds with high yields and selectivity under mild conditions.

Chemical Reactions Analysis

Types of Reactions: Methyl ((3-oxocyclobutyl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Methyl ((3-oxocyclobutyl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl ((3-oxocyclobutyl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

  • tert-Butyl (3-oxocyclobutyl)methylcarbamate
  • tert-Butyl N-methyl-N-(3-oxocyclobutyl)carbamate

Comparison: Methyl ((3-oxocyclobutyl)methyl)carbamate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity under various conditions. Its unique structure allows for specific interactions with molecular targets, making it valuable in both research and industrial applications .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl N-[(3-oxocyclobutyl)methyl]carbamate

InChI

InChI=1S/C7H11NO3/c1-11-7(10)8-4-5-2-6(9)3-5/h5H,2-4H2,1H3,(H,8,10)

InChI Key

HROZDGQIBCKJTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1CC(=O)C1

Origin of Product

United States

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